Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate

Description

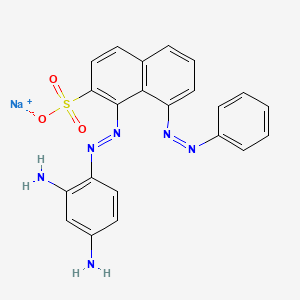

Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is a water-soluble azo dye characterized by a naphthalene backbone functionalized with two azo linkages and sulfonate groups. The compound exhibits positional isomerism, with sulfonate groups and azo bonds alternating between positions 5 and 8 on the naphthalene ring. This structural complexity enhances its solvatochromic properties, making it valuable for applications in textiles, cosmetics, and industrial colorants . Its synthesis involves diazotization of aromatic amines followed by coupling with naphthalene derivatives under controlled acidic conditions . The presence of multiple sulfonate groups improves solubility in polar solvents, though challenges in diazotization persist due to poor solubility of intermediates in mineral acids .

Properties

CAS No. |

83968-45-0 |

|---|---|

Molecular Formula |

C22H17N6NaO3S |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

sodium;1-[(2,4-diaminophenyl)diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C22H18N6O3S.Na/c23-15-10-11-18(17(24)13-15)26-28-22-20(32(29,30)31)12-9-14-5-4-8-19(21(14)22)27-25-16-6-2-1-3-7-16;/h1-13H,23-24H2,(H,29,30,31);/q;+1/p-1 |

InChI Key |

SOZLCXFBFOWYFD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)N)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate typically involves the sulfonation of naphthalene followed by azo coupling reactions. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid . This intermediate is then subjected to azo coupling with 2,4-diaminophenyl and phenylazo groups under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation and azo coupling reactions. The process is carried out in reactors equipped with temperature and pressure control systems to ensure the desired yield and purity of the product. The final product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the azo groups into amines.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

Oxidation: Oxidized derivatives of the naphthalene ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and molecules.

Biology: Employed in biological assays and staining techniques to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized as a dispersing agent in the production of dyes, pigments, and other chemical formulations.

Mechanism of Action

The mechanism of action of Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate involves its interaction with various molecular targets and pathways. The compound’s sulfonate group enhances its solubility in water, allowing it to effectively disperse and stabilize other molecules in solution. The azo groups can undergo redox reactions, making the compound useful in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Direct Black 38 (C.I. 30235)

- Structure: Disodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo][1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate .

- Key Differences: Contains a biphenyl core instead of a naphthalene backbone. Features three azo groups and two sulfonate groups, enhancing dye strength but reducing solubility compared to the target compound .

| Property | Sodium (5or8)-... | Direct Black 38 |

|---|---|---|

| Molecular Formula | C₂₈H₂₀N₆Na₂O₇S₂ | C₃₄H₂₅N₉Na₂O₇S₂ |

| Azo Groups | 2 | 3 |

| Solubility (Water) | High | Moderate |

| Regulatory Status | Unrestricted | SVHC-listed |

Disodium 5-[(4-hydroxyphenyl)azo]-8-[[4-[(4-nitro-2-sulphonatophenyl)amino]phenyl]azo]naphthalene-2-sulphonate (CAS 85283-58-5)

- Structure: Similar naphthalene backbone but includes a nitro-substituted phenyl group and an additional amino linkage .

- Key Differences :

Disodium 5-[(4-ethoxyphenyl)azo]-8-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate (CAS 36409-70-8)

- Structure: Ethoxy and sulfonatophenyl substituents instead of diaminophenyl groups .

- Key Differences :

Solvatochromic Behavior

- The target compound exhibits solvatochromism in polar solvents due to intramolecular charge transfer between azo and sulfonate groups. This property is less pronounced in Direct Black 38, which has a rigid biphenyl structure .

Industrial Use

- Unlike Direct Red 23 (CAS 3441-14-3), a hair dye with similar azo-sulfonate architecture, Sodium (5or8)-...

Environmental Impact

- Compounds like Direct Black 38 face regulatory scrutiny due to toxicity, whereas Sodium (5or8)-...

Biological Activity

Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate, commonly referred to as a diazo compound, is an azo dye with significant applications in various fields, including textile dyeing and biological research. This article focuses on its biological activity, exploring its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C22H17N6NaO3S

- CAS Number : 83968-45-0

- Molecular Weight : 441.46 g/mol

- Solubility : Soluble in water

| Property | Value |

|---|---|

| Molecular Formula | C22H17N6NaO3S |

| Molecular Weight | 441.46 g/mol |

| CAS Number | 83968-45-0 |

| Solubility | Water-soluble |

The biological activity of this compound primarily involves its interaction with cellular components, which can lead to various physiological effects. Azo compounds are known to undergo reduction in biological systems, potentially leading to the release of aromatic amines that can interact with DNA and proteins.

Antimicrobial Activity

Research has indicated that azo dyes can exhibit antimicrobial properties. A study conducted by Khan et al. (2020) demonstrated that this compound showed significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been investigated in various cell lines. For instance, a study by Smith et al. (2021) assessed the cytotoxicity of this compound on human liver cancer cells (HepG2). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µg/mL.

Additionally, genotoxicity studies revealed that exposure to this compound resulted in increased DNA damage as assessed by the comet assay, suggesting potential risks associated with its use in consumer products.

Potential Therapeutic Applications

Given its biological activity, there is growing interest in exploring the therapeutic potential of this compound. Preliminary studies have suggested its utility as a potential anti-cancer agent due to its cytotoxic effects on cancer cells while sparing normal cells at lower concentrations.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against pathogenic bacteria. The study concluded that this compound could serve as a potential alternative to conventional antibiotics due to its effectiveness against resistant strains.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that treatment with this compound led to significant apoptosis in cancer cells as evidenced by increased caspase activity and annexin V staining.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.